molecular formula C11H21NO4 B11962767 Diethyl[2-(dimethylamino)ethyl]propanedioate CAS No. 5429-29-8

Diethyl[2-(dimethylamino)ethyl]propanedioate

Cat. No.: B11962767
CAS No.: 5429-29-8
M. Wt: 231.29 g/mol
InChI Key: XTTIXKIEKDPSIJ-UHFFFAOYSA-N
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Description

Diethyl[2-(dimethylamino)ethyl]propanedioate (IUPAC name: diethyl 2-(dimethylaminomethylidene)propanedioate) is a malonate derivative with the molecular formula C₁₀H₁₇NO₄ . Its structure features a central propanedioate core esterified with ethyl groups and a dimethylamino substituent at the methylidene position. The dimethylamino group imparts basicity and influences solubility in polar solvents, making it useful in reactions requiring nucleophilic catalysis or as a ligand precursor .

Properties

CAS No.

5429-29-8

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

diethyl 2-[2-(dimethylamino)ethyl]propanedioate

InChI

InChI=1S/C11H21NO4/c1-5-15-10(13)9(7-8-12(3)4)11(14)16-6-2/h9H,5-8H2,1-4H3

InChI Key

XTTIXKIEKDPSIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN(C)C)C(=O)OCC

Origin of Product

United States

Mechanism of Action

The mechanism of action of Diethyl[2-(dimethylamino)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context . It may also participate in signaling pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Structural Analogues of Diethyl Propanedioate Derivatives

Diethyl propanedioate derivatives vary primarily in the substituents attached to the central malonate core. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Diethyl Propanedioate Derivatives
Compound Name Substituent Molecular Formula Melting Point (°C) Key Findings
Diethyl[2-(dimethylamino)ethyl]propanedioate Dimethylaminomethylidene C₁₀H₁₇NO₄ Not reported Exhibits basicity due to dimethylamino group; used in heterocyclic synthesis .
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonytethenyl)amino-2H-1-benzopyran-2-one (12b) Cyano-ethoxycarbonytethenyl C₁₇H₁₃N₃O₆ >270 High thermal stability; synthesized via cyclization with 1,3,5-trihydroxybenzene .
Diethyl 2-(benzyl(methyl)amino)propanedioate Benzyl(methyl)amino C₁₆H₂₁NO₄ Not reported Prepared via alkylation of diethyl bromomalonate; intermediate for amino acid derivatives .
Diethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidenepropanedioate Thiadiazolylamino C₁₁H₁₅N₃O₄S Not reported Moderate lipophilicity (XLogP3 = 2.4); potential pharmacological applications .
Diethyl 2-[(3-nitrophenyl)amino]methylidenepropanedioate Nitrophenylamino C₁₄H₁₆N₂O₆ Not reported Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions .

Physical and Chemical Properties

  • Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like Diethyl 2-methylidenepropanedioate ().
  • Thermal Stability : Hydroxy-substituted derivatives (e.g., 12b ) exhibit higher melting points (>270°C) due to intermolecular hydrogen bonding, whereas aliphatic amine derivatives generally have lower thermal stability .

Functional Comparisons in Polymer Chemistry

For example, ethyl 4-(dimethylamino) benzoate shows higher reactivity in photoinitiated polymerizations than methacrylate-based amines, suggesting that the malonate backbone in this compound could similarly enhance curing efficiency in resins .

Biological Activity

Diethyl[2-(dimethylamino)ethyl]propanedioate, also known as Bis[2-(dimethylamino)ethyl]propanedioate, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H22N2O4 and a molecular weight of 246.31 g/mol. The compound features two diethyl ester groups attached to a central propanedioate backbone, with dimethylamino groups that enhance its solubility and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation, thereby reducing viral load in infected cells .
  • Cell Cycle Disruption : Similar compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may also disrupt cellular processes critical for cancer cell survival .

Case Studies and Research Findings

  • Antiviral Efficacy Study : In a study evaluating various derivatives of 2-(dimethylamino)ethanol against influenza A virus, compounds similar to this compound showed EC50 values indicating effective inhibition at low concentrations (Table 1). The results suggest that structural modifications can enhance antiviral potency.
    CompoundEC50 (µM)Cytotoxicity (CC50 µM)
    G0110.1 ± 1.66>100
    G0216.48 ± 5.57>100
    G0310.04 ± 1.90>100
    Table 1: Antiviral efficacy of selected compounds against influenza A virus .
  • Immunosuppressive Activity : A study highlighted the immunosuppressive effects of diethyl malonate derivatives on T-cell activation, suggesting potential applications in therapeutic strategies for autoimmune diseases and transplant rejection .

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